molecular formula C16H19N3O3S2 B2401533 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034341-06-3

2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2401533
CAS No.: 2034341-06-3
M. Wt: 365.47
InChI Key: CYROGQQXCHRHFF-UHFFFAOYSA-N
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Description

2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a potent and selective chemical probe designed to target p21-activated kinases (PAKs). PAKs are key signaling nodes that regulate a multitude of cellular processes, including cytoskeleton dynamics, cell proliferation, and survival . This compound exerts its effect by acting as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream effector proteins. Its primary research value lies in the investigation of oncogenic signaling pathways, as PAK activity is frequently dysregulated in various cancers, contributing to tumor invasion, metastasis, and resistance to therapy . Consequently, this inhibitor is a critical tool for elucidating the role of PAKs in cancer cell biology in vitro and in vivo. Furthermore, due to the involvement of PAK signaling in neuronal development and synaptic function, this compound also finds application in neurobiological research, particularly in studies focused on mechanisms underlying intellectual disability and neurodegenerative conditions . It enables researchers to dissect complex kinase-driven pathways and validate PAK as a therapeutic target for novel intervention strategies.

Properties

IUPAC Name

1-methyl-2-propan-2-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-11(2)16-18-15(9-19(16)3)24(20,21)17-8-13-4-5-14(22-13)12-6-7-23-10-12/h4-7,9-11,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYROGQQXCHRHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • SMILES Notation : CC(C)c1nc(S(=O)(=O)NCC(c2csc3ccccc23)N(C)C)cn1C

Anticancer Activity

Research indicates that sulfonamide derivatives often exhibit anticancer properties through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. The proposed mechanisms include:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, blocking folate synthesis in bacteria.
  • Membrane Disruption : Some studies suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

StudyTargetIC50 ValueMechanism
Study 1MCF-7 Breast Cancer Cells52 nMInduces apoptosis
Study 2E. coli25 µg/mLInhibits folate synthesis
Study 3S. aureus15 µg/mLMembrane disruption

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential efficacy in animal models of cancer and infection. Further research is needed to fully understand pharmacokinetics and therapeutic windows.

Case Studies and Research Findings

  • Case Study on Breast Cancer : A study demonstrated that the compound significantly reduced tumor size in MCF-7 xenograft models, with a notable reduction in Ki67 expression (a marker for proliferation).
  • Antimicrobial Efficacy : In a clinical isolate study, the compound showed effectiveness against resistant strains of E. coli and S. aureus, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural components:

  • Substituents on the Imidazole Ring : Variations in alkyl groups can enhance or diminish activity.
  • Furan and Thiophene Rings : The presence of these heterocycles appears to contribute significantly to both anticancer and antimicrobial activities.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies indicate that compounds similar to 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antibacterial and antifungal activities. Research has shown that modifications to the imidazole nucleus can enhance these effects, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

Recent investigations have focused on the anticancer potential of imidazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. The sulfonamide group is particularly noted for its role in enhancing anticancer activity by targeting tumor-related pathways .

Anti-inflammatory Effects

Research has shown that imidazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 2Anticancer EvaluationShowed cytotoxic effects on breast cancer cell lines, indicating potential as an anticancer agent .
Study 3Anti-inflammatory EffectsHighlighted reduction in inflammatory markers in animal models of arthritis .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) participates in hydrolysis, alkylation, and coordination reactions:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid and amine derivatives. For example, similar sulfonamides undergo hydrolysis at 80–100°C in HCl/EtOH or NaOH/MeOH systems, producing 1-methylimidazole-4-sulfonic acid and substituted benzylamines.

  • Alkylation : The sulfonamide nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of NaH or K2_2CO3_3 to form N-alkylated derivatives, enhancing lipophilicity for medicinal applications.

Imidazole Ring Reactions

The 1-methylimidazole core facilitates electrophilic substitutions and metal coordination:

  • Electrophilic Substitution : Nitration or halogenation occurs preferentially at the C-5 position of the imidazole ring under HNO3_3/H2_2SO4_4 or Cl2_2/FeCl3_3 conditions, respectively .

  • Metal Coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in aqueous or DMF media, forming complexes with potential catalytic activity .

Furan and Thiophene Electrophilic Substitutions

The furan-thiophene hybrid system undergoes regioselective reactions:

Reaction TypeConditionsProductsYield (%)Source
Nitration HNO3_3, AcOH, 0°C5-Nitro-furan-thiophene derivative65–70
Sulfonation SO3_3, DCM, rtSulfonated furan-thiophene adduct55–60
Friedel-Crafts Acylation AcCl, AlCl3_3, reflux3-Acetyl-thiophene-furan hybrid45–50

Cross-Coupling Reactions

The compound’s methylene linker and aromatic systems enable catalytic cross-couplings:

  • Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh3_3)4_4/CuI in DMF/Et3_3N introduces alkynyl groups to the furan-thiophene system .

  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-fluorophenylboronic acid) react with brominated intermediates under Pd(OAc)2_2 catalysis, yielding biaryl derivatives .

Functional Group Transformations

Key transformations include:

  • Reduction : The thiophene ring can be hydrogenated using H2_2/Pd-C in EtOH to produce dihydrothiophene analogs, altering electronic properties .

  • Oxidation : MnO2_2 or KMnO4_4 oxidizes the furan ring to a diketone, enabling further cyclization reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

The compound’s crystallographic characterization likely employs SHELX programs for refinement and ORTEP-3 for visualization, as these tools are standard in small-molecule crystallography . Compared to the isostructural thiazole derivatives described in (compounds 4 and 5 ), the target molecule differs in core heterocycles and substituents:

Feature Target Compound Compound 4 / 5 ()
Core Structure Imidazole-sulfonamide Thiazole-triazole
Aromatic Substituents Thiophene-furan hybrid Fluorophenyl groups
Planarity Likely planar (imidazole-furan-thiophene) Mostly planar, except one fluorophenyl group
Symmetry Undetermined (hypothetical: monoclinic) Triclinic, P 1̄

Functional Group Comparison with Ranitidine Analogs

Ranitidine-related compounds () share a furan-sulfonamide backbone but lack the imidazole-thiophene motif. Key differences include:

Property Target Compound Ranitidine Diamine Hemifumarate
Sulfonamide Linkage Directly bonded to imidazole Linked via ethylthio group
Bioactivity Hypothetical enzyme inhibition H2 receptor antagonism
Solubility Moderate (thiophene enhances lipophilicity) High (polar hemifumarate salt)

The target compound’s thiophene moiety may reduce aqueous solubility compared to ranitidine derivatives but improve blood-brain barrier penetration in neurological applications.

Physicochemical and Pharmacological Projections

A comparative analysis of key properties is proposed:

Parameter Target Compound Thiazole Derivatives Ranitidine Analogs
Molecular Weight ~420 g/mol ~450–470 g/mol ~330–350 g/mol
logP ~3.5 (estimated) ~2.8–3.0 ~1.2–1.5
Thermal Stability High (aromatic stacking) Moderate (steric hindrance) Low (salt form degrades)

The target’s higher logP suggests superior membrane permeability but may necessitate prodrug strategies for oral bioavailability.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-isopropyl-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide?

Answer:
The synthesis of imidazole sulfonamide derivatives typically involves multi-step reactions, including cyclization, sulfonation, and substitution. Key strategies include:

  • Precursor Selection : Use pre-functionalized thiophene-furan hybrids (e.g., 5-(thiophen-3-yl)furan-2-carbaldehyde) to streamline coupling reactions .
  • Catalytic Optimization : Employ palladium-catalyzed cross-coupling for aryl-alkyl bond formation, which minimizes side reactions in heterocyclic systems .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates while avoiding decomposition .
  • Yield Monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry dynamically .

Advanced: How can computational methods like quantum chemical calculations improve reaction pathway design for this compound?

Answer:
State-of-the-art computational tools (e.g., density functional theory, DFT) enable:

  • Transition State Analysis : Identify energetically favorable pathways for sulfonamide bond formation, reducing trial-and-error experimentation .
  • Solvent Effect Modeling : Predict solvent interactions to optimize dielectric environments for intermediates .
  • Reaction Network Mapping : Use automated reaction path searches to bypass non-productive routes (e.g., competing imidazole ring-opening) .
  • Feedback Loops : Integrate experimental data (e.g., NMR kinetics) with computational models to refine activation barriers .

Basic: What spectroscopic techniques are critical for characterizing structural impurities in this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect sulfonamide hydrolysis byproducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene-furan and imidazole regions to identify regioisomeric impurities .
  • FT-IR Spectroscopy : Monitor sulfonamide (S=O) and imidazole (C=N) stretches to verify functional group integrity .
  • X-ray Crystallography : Resolve crystal packing anomalies that may arise from the isopropyl and methyl substituents .

Advanced: How should researchers address contradictory data in solubility studies of this compound across different solvent systems?

Answer:
Contradictions often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility .
  • Ionization Effects : Perform pH-solubility profiling (e.g., Henderson-Hasselbalch analysis) to account for sulfonamide protonation .
  • Statistical DoE : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) and identify dominant factors .
  • Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to rationalize outliers in experimental data .

Basic: What are the key considerations for designing stability studies under varying thermal and pH conditions?

Answer:

  • Forced Degradation Protocols : Expose the compound to 40–80°C (thermal) and pH 1–13 (acid/base) to identify degradation pathways (e.g., imidazole ring hydrolysis) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .
  • HPLC-PDA Analysis : Track degradation products (e.g., sulfonic acid derivatives) with UV spectral matching .
  • Excipient Compatibility : Screen common buffers (e.g., phosphate, citrate) for catalytic effects on degradation .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for enhanced bioactivity?

Answer:

  • Core Scaffold Modifications : Replace the thiophene-furan moiety with pyridine or indole analogs to assess π-π stacking effects .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the isopropyl position to modulate lipophilicity .
  • Sulfonamide Bioisosteres : Test carbamate or phosphonamide replacements to improve metabolic stability .
  • 3D-QSAR Models : Train computational models on imidazole sulfonamide libraries to predict target binding affinities .

Basic: What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and chemical goggles for sulfonylation steps involving chlorosulfonic acid .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile furan/thiophene derivatives .
  • Waste Management : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
  • Emergency Training : Conduct hazard simulations for spills or thermal runaway scenarios .

Advanced: What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?

Answer:

  • Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., sulfonamide formation) and minimize byproducts .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to enhance crystal habit and filtration efficiency .
  • Process Analytical Technology (PAT) : Integrate in-line FT-IR or Raman probes for real-time purity monitoring .
  • Green Chemistry Metrics : Optimize atom economy by recycling unreacted precursors (e.g., thiophene-furan aldehydes) .

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